molecular formula C23H25ClN2O2 B5424983 N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide

N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide

Cat. No.: B5424983
M. Wt: 396.9 g/mol
InChI Key: LGITXVVFJXMOPD-UHFFFAOYSA-N
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Description

The compound “N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community due to their importance in natural products and drugs . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex. For example, the cyclocondensation of 5H-dibenzo[b,f]azepine-5-carbohydrazide with 5-chloro-2-phenyl-1H-indol-3-carboxaldehyde gave the intermediate N-[(5′-chloro-2′-phenyl-1H-indol-3′-yl)methylene]-5H-dibenzo[b,f]azepine-5-carbohydrazide .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. The Fischer indole synthesis is a common method used for the synthesis of indole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, 1H-Indole, 2-methyl- has a molecular weight of 131.1745 .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their biological activity. They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Safety and Hazards

The safety and hazards associated with indole derivatives depend on their specific structure and use. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

Properties

IUPAC Name

N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-15-19-12-18(24)11-17(13-25-22(27)23(14-28-2)9-6-10-23)21(19)26-20(15)16-7-4-3-5-8-16/h3-5,7-8,11-12,26H,6,9-10,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGITXVVFJXMOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=C(C=C12)Cl)CNC(=O)C3(CCC3)COC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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